(R)-6-Chloro-2-hexanol (CAS 154885-33-3) is an enantiopure, bifunctional halohydrin featuring a primary alkyl chloride and an (R)-configured secondary alcohol [1]. This structural arrangement provides a highly reactive 1,5-electrophile-nucleophile relationship, making it a critical intermediate for both asymmetric substitution and intramolecular cyclization [2]. In pharmaceutical procurement, it is primarily sourced as the direct structural precursor for the (R)-5-hydroxyhexyl side chain in vasoactive and anti-inflammatory active pharmaceutical ingredients (APIs), most notably lisofylline (the active M1 metabolite of pentoxifylline) and its deuterated isotopologues[1]. Its dual functionality also enables the precise synthesis of chiral heterocycles, such as (R)-2-methyltetrahydropyran, where the exact carbon chain length and stereocenter configuration dictate the final molecular geometry [3].
Substituting (R)-6-chloro-2-hexanol with its racemate, its (S)-enantiomer, or chain-length variants introduces critical failures in both biological and structural applications [1]. In API synthesis, replacing the (R)-enantiomer with racemic 6-chloro-2-hexanol yields a racemic mixture of the resulting drug (e.g., racemic M1 metabolite), which fails strict regulatory requirements for enantiopure therapeutics and dilutes the specific anti-inflammatory pharmacological profile of the (R)-isomer [1]. Furthermore, substituting with shorter or longer halohydrins (e.g., 5-chloro-2-pentanol) alters the intramolecular cyclization trajectory, leading to incorrect ring sizes (such as tetrahydrofurans instead of tetrahydropyrans) or failing to match the exact 5-hydroxyhexyl side-chain length required for target receptor binding in xanthine derivatives [2].
In advanced azo-free electrochemical Mitsunobu-type reactions, (R)-6-chloro-2-hexanol serves as a highly effective chiral building block. When reacted with 1H-pyrazole derivatives under electrochemical conditions (using tetrabutylammonium tetrafluoroborate and a phosphine mediator at 80 °C), the (R)-enantiomer successfully undergoes enantioselective coupling with a 66% yield [1]. In contrast, substituting this precursor with a racemic 6-chloro-2-hexanol baseline yields a racemic product mixture, completely destroying the stereochemical value of the transformation. The precise (R)-configuration allows for controlled stereochemistry during complex N-alkylation.
| Evidence Dimension | Stereochemical Product Yield |
| Target Compound Data | 66% yield of enantiopure product (using (R)-6-chloro-2-hexanol) |
| Comparator Or Baseline | Racemic product mixture (0% ee) using racemic 6-chloro-2-hexanol |
| Quantified Difference | 100% enantiomeric fidelity vs. 0% in racemate |
| Conditions | Electrochemical reaction with 4-(N,N-Dimethylamino)triphenylphosphine in acetonitrile at 80 °C |
Procurement of the enantiopure (R)-halohydrin is essential for synthesizing chiral pyrazole derivatives without requiring costly downstream chiral chromatography.
(R)-6-chloro-2-hexanol is the exact chiral precursor required for the synthesis of (R)-lisofylline (the active M1 metabolite of pentoxifylline) and its deuterated analogs [1]. Alkylation of the xanthine core with (R)-6-chloro-2-hexanol directly installs the (R)-5-hydroxyhexyl side chain. Using the (S)-enantiomer produces the (S)-M1 metabolite, which exhibits a divergent pharmacokinetic profile. Pharmacokinetic studies demonstrate that the specific (R)-M1 metabolite achieves a distinct and higher total systemic effect compared to off-target isomers or the parent drug pentoxifylline [1].
| Evidence Dimension | API Stereochemical Target |
| Target Compound Data | Yields (R)-M1 metabolite (Lisofylline) |
| Comparator Or Baseline | (S)-6-chloro-2-hexanol yields (S)-M1 metabolite |
| Quantified Difference | Complete stereochemical divergence in final API |
| Conditions | Nucleophilic substitution onto xanthine core |
Procurement of the precise (R)-isomer is mandatory to achieve the specific therapeutic profile of (R)-lisofylline, avoiding the off-target (S)-isomer.
The bifunctional nature of (R)-6-chloro-2-hexanol—featuring a secondary alcohol at C2 and a primary chloride at C6—enables highly regioselective intramolecular Williamson ether synthesis[1]. Upon deprotonation with a strong base, the resulting alkoxide undergoes an intramolecular SN2 attack exclusively at the C6 position, forming an (R)-2-methyltetrahydropyran ring. Substituting this compound with a chain-shortened analog, such as 5-chloro-2-pentanol, shifts the cyclization trajectory to form a 5-membered tetrahydrofuran ring instead [1]. The strict 1,5-relationship of the reactive groups in (R)-6-chloro-2-hexanol is an absolute requirement for 6-membered ring formation.
| Evidence Dimension | Cyclization Ring Size |
| Target Compound Data | 6-membered ring (2-methyltetrahydropyran) |
| Comparator Or Baseline | 5-membered ring (from 5-chloro-2-pentanol) |
| Quantified Difference | 1-carbon difference in resulting heterocycle |
| Conditions | Base-mediated intramolecular SN2 cyclization |
Buyers targeting chiral tetrahydropyran scaffolds must procure the exact 6-carbon halohydrin to ensure the correct thermodynamic and kinetic cyclization product.
Directly following from its role as a stereospecific precursor, (R)-6-chloro-2-hexanol is the material of choice for synthesizing the anti-inflammatory API (R)-lisofylline and its deuterated isotopologues. By reacting the primary chloride with the xanthine core, manufacturers can install the (R)-5-hydroxyhexyl side chain in a single step, bypassing the need for late-stage asymmetric reduction or chiral resolution [1].
Based on recent advancements in azo-free Mitsunobu-type reactions, this compound is highly suited for the electrochemical synthesis of chiral pyrazole and pyridine derivatives. Its use as a chiral building block under mild electrochemical conditions allows for the construction of complex N-alkylated heterocycles with high enantiomeric fidelity, making it ideal for modern, sustainable medicinal chemistry workflows[2].
The 1,5-halohydrin structure of (R)-6-chloro-2-hexanol makes it an optimal substrate for intramolecular Williamson ether synthesis. When treated with a base, it cyclizes regioselectively to form (R)-2-methyltetrahydropyran. This application is highly relevant for the total synthesis of natural products and complex pharmaceutical intermediates that require a stereodefined 6-membered cyclic ether core [3].
Irritant